molecular formula C15H13ClO3 B6403489 4-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid CAS No. 1261929-27-4

4-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid

Cat. No.: B6403489
CAS No.: 1261929-27-4
M. Wt: 276.71 g/mol
InChI Key: BHNWDRIFSMCIKI-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a 3-chloro-5-methylphenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid typically involves the reaction of 3-chloro-5-methylphenyl isocyanate with a suitable benzoic acid derivative. The reaction is carried out in anhydrous pyridine to ensure the formation of the desired product . The process involves the nucleophilic attack of the benzoic acid derivative on the isocyanate group, leading to the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chloro-5-methylphenyl)-2-methoxybenzoic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

4-(3-chloro-5-methylphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-5-11(7-12(16)6-9)10-3-4-13(15(17)18)14(8-10)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNWDRIFSMCIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690339
Record name 3'-Chloro-3-methoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261929-27-4
Record name 3'-Chloro-3-methoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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